N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine
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Overview
Description
N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine is a complex organic compound characterized by its unique structure involving multiple naphthalene and phosphapentacyclo groups
Preparation Methods
The synthesis of N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine involves several steps:
Starting Materials: The synthesis begins with naphthalene derivatives and phosphapentacyclo compounds.
Reaction Conditions: The reactions typically involve the use of solvents like tetrahydrofuran (THF) and reagents such as n-butyllithium (n-BuLi) under inert atmosphere conditions.
Industrial Production: Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the naphthalene and phosphapentacyclo groups.
Scientific Research Applications
N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine has several scientific research applications:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: The compound can modulate various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine can be compared with similar compounds such as:
NBPhen: 2,9-Dinaphthalen-2-yl-4,7-diphenyl-1,10-phenanthroline, used in OLEDs and photovoltaic devices.
Other Naphthalene Derivatives: Compounds with similar naphthalene structures but different functional groups or substituents.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C80H65NO6P2 |
---|---|
Molecular Weight |
1198.3 g/mol |
IUPAC Name |
N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine |
InChI |
InChI=1S/C80H65NO6P2/c82-88(84-77-69(61-37-33-49-17-1-5-21-53(49)41-61)45-57-25-9-13-29-65(57)73(77)74-66-30-14-10-26-58(66)46-70(78(74)85-88)62-38-34-50-18-2-6-22-54(50)42-62)81-89(83)86-79-71(63-39-35-51-19-3-7-23-55(51)43-63)47-59-27-11-15-31-67(59)75(79)76-68-32-16-12-28-60(68)48-72(80(76)87-89)64-40-36-52-20-4-8-24-56(52)44-64/h1-8,17-24,33-48H,9-16,25-32H2,(H,81,82,83) |
InChI Key |
GHFKIAIQQIGVFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC7=CC=CC=C7C=C6)NP8(=O)OC9=C(C=C1CCCCC1=C9C1=C2CCCCC2=CC(=C1O8)C1=CC2=CC=CC=C2C=C1)C1=CC2=CC=CC=C2C=C1)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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